molecular formula C20H26O3 B1221987 6,7-Dehydroroyleanone CAS No. 6855-99-8

6,7-Dehydroroyleanone

Cat. No. B1221987
CAS RN: 6855-99-8
M. Wt: 314.4 g/mol
InChI Key: DLSQHYBGHVPMAE-RBZFPXEDSA-N
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Description

CHEMBL242491 is a diterpenoid. It has a role as an anticoronaviral agent.

Scientific Research Applications

Drug Delivery Platform

6,7-Dehydroroyleanone (DHR) has been studied as a building block for a drug delivery platform. A study by Garcia et al. (2022) synthesized a pharmaceutical formulation consisting of a DHR-squalene conjugate. This research suggests that such a nanodelivery platform may effectively improve the solubility and bioavailability of DHR, potentially achieving therapeutic systemic levels (Garcia et al., 2022).

Anti-Tuberculosis Activity

Baldin et al. (2018) researched the activity of 6,7-dehydroroyleanone against Mycobacterium tuberculosis. The compound exhibited activity against both drug-susceptible and drug-resistant clinical isolates of M. tuberculosis, highlighting its potential as an anti-tuberculosis agent (Baldin et al., 2018).

Anti-Platelet Aggregation

The anti-platelet aggregation properties of 6,7-dehydroroyleanone were evaluated by Wubul (2013). This study found that high and middle doses of 6,7-dehydroroyleanone could effectively inhibit platelet aggregation, suggesting its potential in treating conditions related to platelet aggregation (Wubul, 2013).

Anticancer Properties

Research by Garcia et al. (2018) focused on the anticancer properties of 6,7-dehydroroyleanone. They found that DHR can induce apoptosis by triggering the intrinsic cell death pathway in cancer cells and evade P-glycoprotein resistance mechanisms, marking it as a promising material for further exploration in cancer treatment (Garcia et al., 2018).

Cytotoxicity in Hepatocellular Carcinoma Cells

A study by Chen et al. (2022) evaluated the cytotoxicity of 6,7-dehydroroyleanone on Hep G2 cell line (human hepatocellular carcinoma). The compound showed significant cytotoxicity and induced apoptosis in these cells, indicating its potential as a chemotherapeutic agent for hepatocellular carcinoma (Chen et al., 2022).

Content Determination Methods

Jun (2001) focused on determining the content of 6,7-Dehydroroyleanone in Salvia deserta Schang. This study provided a methodological approach to accurately quantify the compound, which is vital for further research and application (Jun, 2001).

properties

CAS RN

6855-99-8

Product Name

6,7-Dehydroroyleanone

Molecular Formula

C20H26O3

Molecular Weight

314.4 g/mol

IUPAC Name

(4bS,8aS)-1-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a-tetrahydrophenanthrene-3,4-dione

InChI

InChI=1S/C20H26O3/c1-11(2)14-16(21)12-7-8-13-19(3,4)9-6-10-20(13,5)15(12)18(23)17(14)22/h7-8,11,13,21H,6,9-10H2,1-5H3/t13-,20-/m0/s1

InChI Key

DLSQHYBGHVPMAE-RBZFPXEDSA-N

Isomeric SMILES

CC(C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3C=C2)(C)C)C)O

SMILES

CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3C=C2)(C)C)C)O

Canonical SMILES

CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3C=C2)(C)C)C)O

synonyms

12-hydroxy-abieta-6,8,12-trien-11,14-dione
6,7-dehydroroyleanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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